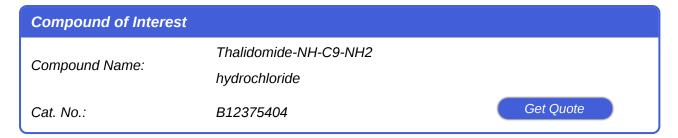




In-Depth Technical Guide: Thalidomide-NH-C9-NH2 Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Thalidomide-NH-C9-NH2 hydrochloride**, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical identity, a plausible synthetic route, and its mechanism of action within the PROTAC framework.

Compound Identification and Properties

Thalidomide-NH-C9-NH2 hydrochloride is a derivative of thalidomide featuring a C9 alkyl amine linker. This modification makes it a versatile E3 ligase ligand, specifically for Cereblon (CRBN), enabling its conjugation to a target protein ligand to form a PROTAC.

Table 1: Chemical and Physical Properties



Property	Value	Source
CAS Number	2305936-77-8	[1][2][3]
Appearance	Solid, Light yellow to yellow	[1][2]
Molecular Formula	C22H31CIN4O4	Inferred from structure
SMILES	O=C1NC(C(CC1)N2C(C3=C(C 2=O)C(NCCCCCCCCN)=CC =C3)=O)=O.Cl	[1][2]
Storage Conditions	-20°C, sealed storage	[1][2]

Structure

The chemical structure of **Thalidomide-NH-C9-NH2 hydrochloride** consists of the core thalidomide moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN). Attached to the phthalimide ring of thalidomide is a nine-carbon alkyl chain terminating in an amino group, which is present as a hydrochloride salt. This terminal amine serves as a reactive handle for conjugation to a linker and subsequently to a ligand for a protein of interest.

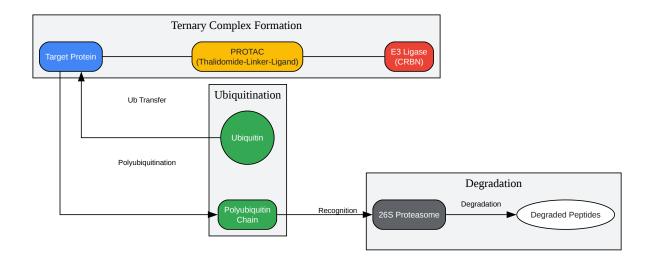
Role in PROTAC Technology

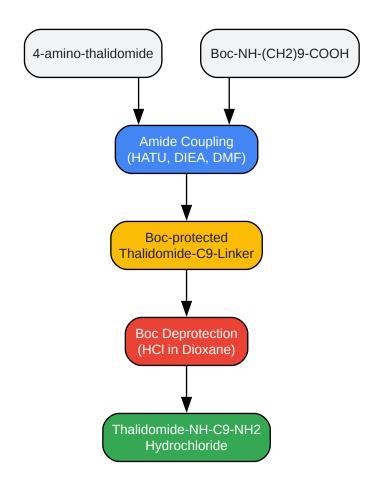
Thalidomide-NH-C9-NH2 hydrochloride is a key component in the rapidly advancing field of targeted protein degradation using PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.

In this context, the thalidomide portion of the molecule acts as the E3 ligase-recruiting element, specifically engaging the CRBN E3 ligase complex.[1][2] The terminal amine on the C9 linker provides a point of attachment for a linker connected to a ligand that targets a specific protein for degradation.

Below is a diagram illustrating the general mechanism of action for a PROTAC utilizing a thalidomide-based E3 ligase ligand.









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